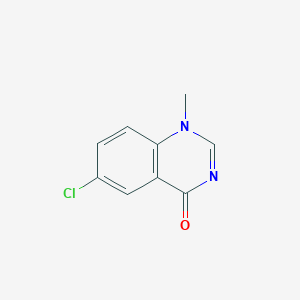

6-Chloro-1-methylquinazolin-4(1H)-one

Description

Historical Trajectory and Chemical Significance of Quinazoline (B50416) Derivatives

The journey of quinazoline derivatives in science began in the latter half of the 19th century. The initial synthesis of a quinazoline derivative is credited to Griess in 1869. However, it was the isolation of the quinazolinone alkaloid vasicine (B45323) from the plant Adhatoda vasica that sparked significant interest in the biological activities of this class of compounds. This discovery paved the way for extensive research into the synthesis and therapeutic applications of quinazolinone derivatives.

From a chemical standpoint, the quinazolinone scaffold is amenable to a wide array of synthetic modifications. The presence of multiple reaction sites allows for the introduction of various substituents, leading to the generation of large and diverse chemical libraries. This structural versatility is a key factor in the enduring interest in quinazolinone chemistry.

Pervasive Biological Activities and Therapeutic Potential of the Quinazolinone Nucleus

The quinazolinone core is associated with an impressively broad spectrum of pharmacological activities. This has led to the development of numerous drugs and clinical candidates for a variety of diseases.

Research has consistently demonstrated that compounds incorporating the quinazolinone scaffold exhibit a wide range of biological effects. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral activities. nih.govmdpi.com The specific pharmacological profile is largely dependent on the nature and position of the substituents on the quinazolinone ring system.

Below is a table summarizing some of the key pharmacological activities associated with the quinazolinone scaffold, along with examples of substituent effects.

| Pharmacological Activity | Key Structural Features and Substituent Effects |

| Anticancer | Substitution at the 2, 3, and 6 positions can significantly influence antitumor activity. For instance, certain 6-chloro-quinazolinone derivatives have shown promise as potential antitumor agents. nih.gov |

| Anti-inflammatory | Modifications on the phenyl ring at the 3-position have been shown to modulate anti-inflammatory properties. |

| Antimicrobial | The introduction of various heterocyclic moieties at the 2 and 3-positions can enhance antibacterial and antifungal efficacy. |

| Anticonvulsant | Specific substitutions on the quinazolinone nucleus have been linked to activity against seizures. |

| Antiviral | The versatile scaffold has been explored for the development of agents targeting various viral infections. |

This table is for illustrative purposes and does not represent an exhaustive list of all possible activities and structural modifications.

The term "privileged structure" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. The quinazolinone nucleus is widely recognized as a privileged scaffold in medicinal chemistry. rsc.org This is attributed to its rigid, yet adaptable, structure which can present appended functional groups in a precise three-dimensional arrangement, facilitating interactions with a variety of biological macromolecules.

The ability of the quinazolinone core to serve as a template for the design of ligands for diverse receptors and enzymes makes it an invaluable tool in drug discovery. It allows medicinal chemists to efficiently explore chemical space and develop potent and selective therapeutic agents.

Positioning of 6-Chloro-1-methylquinazolin-4(1H)-one within Current Quinazolinone Research Paradigms

While the broader class of quinazolinones is well-established, specific derivatives continue to be the subject of focused research. This compound represents a distinct entity within this class, characterized by a chlorine atom at the 6-position and a methyl group at the 1-position of the quinazolinone core.

The presence of a chlorine atom at the 6-position is a common feature in many biologically active quinazolinone derivatives and has been associated with enhanced pharmacological effects, including potential antitumor properties. nih.gov The methylation at the 1-position further modifies the electronic and steric properties of the molecule, which can influence its biological activity and pharmacokinetic profile.

Currently, the body of published research focusing specifically on this compound is still emerging. However, based on the well-documented importance of the 6-chloro-quinazolinone scaffold, it is reasonable to hypothesize that this particular derivative may exhibit interesting biological activities. Its structural features place it at the intersection of several established research avenues within quinazolinone chemistry. Future investigations into its synthesis, characterization, and biological evaluation are necessary to fully elucidate its therapeutic potential and position it within the broader landscape of quinazolinone-based drug discovery. The exploration of such specifically substituted quinazolinones is a key paradigm in current medicinal chemistry, aiming to fine-tune pharmacological activity and develop novel therapeutic agents with improved efficacy and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C9H7ClN2O |

|---|---|

Molecular Weight |

194.62 g/mol |

IUPAC Name |

6-chloro-1-methylquinazolin-4-one |

InChI |

InChI=1S/C9H7ClN2O/c1-12-5-11-9(13)7-4-6(10)2-3-8(7)12/h2-5H,1H3 |

InChI Key |

ZCEPIHDVSUZORB-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC(=O)C2=C1C=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 1 Methylquinazolin 4 1h One and Analogous Structures

Foundational Synthetic Routes to Quinazolin-4(1H)-one Derivatives

The construction of the fundamental quinazolin-4(1H)-one ring system can be achieved through various established synthetic strategies. These methods often rely on the formation of the pyrimidine (B1678525) ring fused to a pre-existing benzene (B151609) ring, utilizing readily available precursors.

Cyclocondensation reactions represent one of the most direct and widely used methods for synthesizing the quinazolinone core. These reactions typically involve the condensation of an ortho-amino-substituted benzoic acid derivative with a one-carbon source, followed by cyclization.

A common precursor is 2-aminobenzamide (B116534), which can undergo cyclocondensation with various aldehydes. tandfonline.com An environmentally benign approach describes the direct cyclocondensation of 2-aminobenzamide with aromatic aldehydes using water as the reaction medium, eliminating the need for a catalyst. tandfonline.com The reaction proceeds by stirring a mixture of the reactants in water at elevated temperatures (e.g., 90°C), with the product precipitating upon cooling. tandfonline.com This method is effective for a range of benzaldehyde (B42025) derivatives bearing both electron-donating and electron-withdrawing groups, affording the corresponding 2,3-dihydroquinazolin-4(1H)-ones in good to excellent yields (67–92%). tandfonline.com These intermediates can be readily oxidized to the aromatic quinazolin-4(3H)-one analogues. tandfonline.com

Anthranilic acid is another fundamental precursor. Its reaction with formamide (B127407) upon heating is a classic method to produce quinazolin-4-one. cyberleninka.ru Optimization of this reaction by adjusting the reactant ratio and heating method can significantly increase the yield to as high as 96%. cyberleninka.ru

Annulation reactions provide an alternative route. A novel copper-mediated tandem C(sp²)-H amination and annulation of benzamides and amidines has been developed for the synthesis of quinazolin-4(1H)-one frameworks. rsc.org This method constructs the quinazolinone core through a sequence of bond formations, showcasing the versatility of transition-metal catalysis in heterocyclic synthesis. rsc.org

| Precursor | Reagent(s) | Key Features | Yield Range |

| 2-Aminobenzamide | Aromatic Aldehydes | Catalyst-free, water as solvent tandfonline.com | 67-92% |

| Anthranilic Acid | Formamide | High temperature, simple reagents cyberleninka.ru | Up to 96% |

| Benzamides | Amidines | Copper-mediated, tandem C-H amination rsc.org | Not specified |

| Isatoic Anhydride | Amines, Orthoesters | Brønsted acid ionic liquid catalyst researchgate.net | Excellent |

To enhance synthetic efficiency and reduce waste, one-pot and multi-component reactions (MCRs) have emerged as powerful strategies for assembling quinazolinone derivatives. These reactions combine multiple starting materials in a single reaction vessel to form the final product in a sequential or tandem manner, avoiding the isolation of intermediates.

Three-component reactions are particularly common. A facile one-pot synthesis can be achieved by reacting isatoic anhydride, an amine source (such as phenylhydrazine (B124118) or urea), and an aldehyde or ketone. researchgate.netorgchemres.orgnih.gov For instance, quinazolinones have been synthesized through a three-component reaction of isatoic anhydride, aromatic aldehydes, and urea (B33335) under solvent-free conditions, using sulfonic acid functionalized mesoporous silica (B1680970) as a catalyst. researchgate.netorgchemres.org Similarly, a novel nanocatalyst has been used for the synthesis of 4-oxo-dihydroquinazolinone derivatives from isatoic anhydride, phenylhydrazine, and aromatic aldehydes in ethanol. nih.gov Ultrasonic irradiation has also been employed to facilitate the one-pot condensation of anthranilic acid, acetic anhydride, and various amines under solvent-free conditions, yielding products in excellent yields. nih.gov

The Ugi four-component reaction (Ugi-4CR), a cornerstone of MCR chemistry, has been adapted for the synthesis of complex polycyclic quinazolinones. nih.govacs.org One approach involves an ammonia-Ugi-4CR followed by a palladium-catalyzed annulation. nih.govacs.org This strategy allows for the rapid construction of diverse scaffolds by varying the four input components: an acid, an aldehyde, an isocyanide, and an amine. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Key Features |

| 3-Component | Isatoic Anhydride, Aldehyde, Urea | SBA-Pr-SO3H, Solvent-free researchgate.netorgchemres.org | High efficiency, atom economy |

| 3-Component | Isatoic Anhydride, Phenylhydrazine, Aldehyde | SBA-15@ELA nanocatalyst nih.gov | Novel catalytic system |

| 3-Component | Anthranilic Acid, Acetic Anhydride, Amine | Ultrasonic irradiation, Solvent-free nih.gov | Green procedure, excellent yields |

| 4-Component (Ugi) | o-Bromobenzoic Acid, Aldehyde, Isocyanide, Ammonia | TFE solvent, then Pd(OAc)2/dppf nih.govacs.org | Rapid assembly of complex structures |

Directed Synthesis of 6-Chloro-1-methylquinazolin-4(1H)-one

The synthesis of the specifically substituted this compound requires strategic introduction of the chloro and methyl groups. This is typically achieved by starting with appropriately functionalized precursors or by sequential modification of the quinazolinone ring.

The most direct and common method for introducing a substituent at the 6-position of the quinazolinone ring is to begin the synthesis with a correspondingly substituted anthranilic acid derivative. To obtain a 6-chloroquinazolinone, the synthesis would commence with 5-chloro-2-aminobenzoic acid or its derivatives, such as 5-chloro-2-aminobenzamide. The chlorine atom at the 5-position of the precursor becomes the 6-chloro substituent in the final quinazolinone product after cyclization. This approach offers excellent regioselectivity, as the position of the halogen is predetermined by the starting material. This strategy is widely implied in the synthesis of substituted quinazolinones, where various functionalized o-anthranilic acids are used to produce a library of derivatives. nih.gov

An alternative, though less common, strategy is the direct electrophilic chlorination of a pre-formed quinazolin-4(1H)-one. Electrophilic substitution reactions on the quinazoline (B50416) ring are known, with nitration being a key example that typically occurs at the 6- and 8-positions. nih.gov This suggests that direct chlorination could be feasible, although it may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers.

There are two primary strategies for introducing the methyl group at the N-1 position of the quinazolinone ring.

Post-Cyclization N-Alkylation: This is a widely used method that involves the methylation of a pre-synthesized 6-chloroquinazolin-4(1H)-one. The N-1 proton is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate an anionic nucleophile. nih.gov This anion is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), to install the methyl group at the N-1 position. nih.gov This approach was successfully used in the synthesis of a 7-chloro-2-((3,5-dichlorophenyl)(methyl)amino)quinazolin-4(3H)-one, where the quinazolinone was treated with NaH followed by iodomethane (B122720) in DMF. nih.gov

Synthesis from an N-Methylated Precursor: An alternative route involves starting the synthesis with an N-methylated precursor, such as N-methyl-5-chloroanthranilic acid. researchgate.net By incorporating the methyl group into the starting material, the N-1 position is already functionalized prior to the ring-closing cyclization step. This strategy avoids the need for a separate methylation step and can prevent potential side reactions or issues with regioselectivity that might occur during the alkylation of the heterocyclic ring.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often studied include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Selection: The choice of catalyst can dramatically influence reaction efficiency. For cyclocondensation steps, both acid catalysts (e.g., p-toluenesulfonic acid) and base catalysts can be effective. organic-chemistry.org Studies on related syntheses have explored novel catalysts, including solid-supported reagents and nanocatalysts, which can offer advantages such as improved yields, milder conditions, and easier purification. nih.govderpharmachemica.com

Solvent Effects: The reaction medium plays a significant role. While high-boiling polar aprotic solvents like DMF are common, there is a growing emphasis on "green" chemistry. nih.govnih.gov Protocols using water, ethanol, or even solvent-free conditions have been developed, which can simplify workup procedures and reduce environmental impact. tandfonline.comresearchgate.netnih.gov

Energy Input: The method of heating can affect reaction rates and yields. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields for quinazolinone formation compared to conventional heating. researchgate.netderpharmachemica.com Similarly, ultrasonic irradiation has been used to drive reactions to completion efficiently under mild, solvent-free conditions. nih.gov

Stoichiometry and Reagent Choice: The molar ratios of reactants can be fine-tuned to optimize yields. For example, in the synthesis of related compounds, using an excess of one reagent was found to be beneficial. semanticscholar.org The choice of base and methylating agent in the N-1 methylation step is also critical for achieving high conversion without side-product formation.

Systematic optimization, often employing design of experiment (DoE) methodologies, allows for the simultaneous investigation of multiple variables to identify the optimal conditions for producing the target compound with high yield and purity. derpharmachemica.com

Advanced Synthetic Approaches for Quinazolinone Derivatives

The synthesis of the quinazolinone core has evolved significantly from classical condensation reactions. Contemporary methodologies focus on improving efficiency, yield, and environmental sustainability. These advanced techniques include metal-catalyzed cross-coupling reactions, microwave-assisted protocols that accelerate reaction times, and green electrochemical approaches.

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed reactions have become a cornerstone for the synthesis of quinazolinone derivatives, offering high efficiency and broad substrate scope. nih.govrsc.orgmdpi.com Catalysts based on palladium and copper are particularly prominent in constructing the heterocyclic ring and introducing various substituents. chim.it

Palladium-catalyzed reactions are widely employed for creating carbon-carbon and carbon-nitrogen bonds. nih.gov For instance, a one-pot synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved from o-nitrobenzamides and alcohols via a palladium-catalyzed hydrogen transfer process. nih.gov This method facilitates a cascade reaction involving alcohol oxidation, nitro group reduction, condensation, and dehydrogenation without external oxidants or reducing agents. nih.gov Another versatile palladium-catalyzed approach involves a four-component reaction of 2-iodoaniline, an aniline, trimethyl orthoformate, and carbon monoxide, using Pd/C as a heterogeneous catalyst to produce 4(3H)-quinazolinones in good yields. rsc.org

Copper-catalyzed reactions offer an economical and environmentally benign alternative. researchgate.net A novel copper(II) acetate-catalyzed domino reaction between 2-isocyanobenzoates and various amines efficiently yields quinazolin-4-ones. acs.orgnih.gov This method proceeds through an imidoylative cross-coupling and subsequent cyclocondensation. acs.orgnih.gov Similarly, copper bromide (CuBr) can catalyze the cascade reaction of 2-halobenzamides with (aryl)methanamines using air as the oxidant, which involves a sequential Ullmann-type coupling and aerobic oxidative C-H amidation. acs.org

| Catalyst | Substrates | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | o-Nitrobenzamide, Benzyl alcohol | K₂CO₃, Toluene, 120 °C | 2-Phenylquinazolin-4(3H)-one | Good to high | nih.gov |

| 10% Pd/C | 2-Iodoaniline, Aniline, Trimethyl orthoformate, CO | DiPEA, Toluene, 10 bar CO, 110 °C, 20 h | 3-Phenylquinazolin-4(3H)-one | ~80% | rsc.org |

| Cu(OAc)₂ | Methyl 2-isocyanobenzoate, 3-Chloroaniline | DBU, Anisole, MW, 120 °C, 30 min | 3-(3-Chlorophenyl)quinazolin-4(3H)-one | 53% | acs.orgnih.gov |

| CuBr | 2-Iodobenzamide, Benzylamine | K₂CO₃, DMSO, Air, 120 °C | 2-Phenylquinazolin-4(3H)-one | Good | acs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various quinazolinone derivatives. nih.govresearchgate.net

The application of microwave irradiation can significantly enhance the efficiency of classical reactions. For example, the condensation of anthranilamide with aldehydes or ketones can be catalyzed by antimony(III) trichloride (B1173362) (SbCl₃) under solvent-free microwave conditions, affording quinazolin-4(3H)-ones in excellent yields within minutes. scispace.com Iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines is another process that benefits from microwave assistance, allowing the reaction to proceed rapidly in green solvents like water. sci-hub.cat This method is applicable to a broad range of substrates, including aliphatic, aryl, and heterocyclic amidines. sci-hub.cat The synthesis of (quinazolin-4-ylamino)methylphosphonates is also expedited by microwave irradiation, completing the reaction in as little as 25 minutes with improved yields. nih.gov

| Catalyst/Reagents | Substrates | Conditions | Yield | Reference |

|---|---|---|---|---|

| SbCl₃ (1 mol%) | Anthranilamide, Benzaldehyde | Solvent-free, 200 W, 3-5 min | 94% | scispace.com |

| FeCl₃, L-proline | 2-Iodobenzoic acid, Benzamidine hydrochloride | Cs₂CO₃, Water, 120 °C, 30 min | High | sci-hub.cat |

| None | N'-(2-cyanophenyl)-N,N-dimethylformamidine, α-Aminophosphonate | i-PrOH/HOAc, 150 °C, 100 W, 20 min | 79% | nih.gov |

Electrochemical Synthesis Techniques

Electrochemical synthesis represents a green and sustainable approach to organic chemistry, utilizing electrons as traceless reagents to drive reactions, thereby avoiding harsh chemical oxidants or reductants. acs.orgnih.gov This methodology has been effectively applied to the construction of quinazolinone rings under mild conditions. organic-chemistry.org

One such method involves the anodic dehydrogenative oxidation and cyclization of 2-aminobenzamides with benzylic chlorides. organic-chemistry.org This metal-free and acceptor-free process occurs in an undivided cell, often using a reticulated vitreous carbon (RVC) anode and a platinum cathode, to afford quinazolin-4(3H)-ones in good yields. organic-chemistry.org Another innovative electrochemical approach is the I₂-catalyzed tandem oxidation of 2-aminobenzamides and alcohols in an aqueous solution. rsc.org This system operates at room temperature under a constant current, demonstrating broad substrate scope and high atom economy. rsc.org The synthesis can also be achieved from o-aminobenzonitriles and aldehydes in water, where electrochemically catalyzed hydrolysis of the nitrile group is a key step. rsc.org

| Substrates | Conditions | Product Example | Yield | Reference |

|---|---|---|---|---|

| 2-Aminobenzamides, Benzylic chlorides | RVC anode, Pt cathode, Bu₄NBF₄, MeCN, 80 °C, 10 mA | Quinazolin-4(3H)-ones | Moderate to good | organic-chemistry.org |

| 2-Aminobenzamide, Benzyl alcohol | Pt anode, Pt cathode, I₂, NaOH, H₂O, r.t., 80 mA, 6 h | 2-Phenylquinazolin-4(3H)-one | 92% | rsc.org |

| 2-Aminobenzonitrile, Benzaldehyde | Pt anode, Pt cathode, I₂, K₃PO₄, H₂O | 2-Phenylquinazolin-4(3H)-one | Good | rsc.org |

Spectroscopic and Chromatographic Characterization in Synthetic Research

The unambiguous identification and structural confirmation of newly synthesized compounds like this compound are paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the atomic structure of a molecule. rsc.org Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of quinazolinone derivatives. nih.govresearchgate.net

In the ¹H NMR spectrum of a quinazolinone derivative, the protons on the fused benzene ring typically appear as doublets, triplets, or multiplets in the aromatic region (δ 7.0-8.5 ppm). acgpubs.orgekb.eg The specific chemical shifts and coupling constants (J) are influenced by the nature and position of substituents. For a compound like this compound, the chloro substituent at the 6-position would influence the chemical shifts of the adjacent aromatic protons. The N-methyl group would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region. The proton at the 2-position, if present, would also give a characteristic singlet. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. nih.gov The carbonyl carbon (C4) of the quinazolinone ring is particularly characteristic, resonating at a downfield chemical shift, often in the range of δ 160-165 ppm. nih.govekb.eg The chemical shifts of the aromatic carbons are also diagnostic of the substitution pattern.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 3-(3-Chlorophenyl)quinazolin-4(3H)-one | H-5 | 8.36 | dd, J = 7.9, 1.5 | acs.orgnih.gov |

| H-2 | 8.09 | s | ||

| H-6/H-7 | 7.82, 7.58 | m | ||

| H-8 | 7.77 | dd, J = 8.2, 1.3 | ||

| 2-Phenyl-6-chloroquinazolin-4(3H)-one | H-5 | 8.28 | d, J=2.1 | rsc.org |

| H-2 | 8.10 | s | ||

| H-7 | 7.74-7.68 | m | ||

| Phenyl-H | 7.57-7.47 | m |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. sci-hub.st High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula. rsc.orgnih.gov

Under electron impact (EI) or electrospray ionization (ESI), quinazolinone derivatives produce a characteristic molecular ion peak ([M]⁺ or [M+H]⁺). The fragmentation patterns are highly dependent on the structure of the molecule. soton.ac.uk For halogenated compounds like this compound, the molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio).

Common fragmentation pathways for heterocyclic amines often involve the initial loss of substituents from the ring system. nih.gov For quinazolinones, fragmentation can involve the cleavage of the heterocyclic ring. A study on dibromoquinazoline derivatives showed that fragmentation often begins with the loss of side chains, with the benzoyl radical (m/z 105) being a common base peak for certain structures, followed by the decomposition of the heterocyclic rings. researchgate.net The stability of the quinazolinone core often results in characteristic fragment ions corresponding to the intact or partially fragmented heterocyclic system. aip.org

| Parent Structure | Ionization | Key Fragmentation Pathway | Characteristic Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Generic 2-Aryl-Quinazolinone | ESI | Protonated molecule [M+H]⁺ | Corresponds to molecular weight + 1 | rsc.org |

| Dibromo-Quinazolinone Derivatives | EI | Loss of side chains, decomposition of heterocyclic ring | [M]⁺, [M-Br]⁺, ions from side chain loss (e.g., benzoyl at 105) | researchgate.net |

| Heterocyclic Amines | APCI | Fragmentation of aminoimidazole moiety, loss of HCN or CH₃CN from rings | [M-CH₃]⁺, [M-NH₃]⁺ | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. While specific, experimentally determined spectra for this exact compound are not widely published, the expected characteristic peaks can be predicted based on the analysis of analogous quinazolinone structures.

The primary functional groups and their expected vibrational frequencies are:

C=O (Amide Carbonyl): A strong absorption band is anticipated in the region of 1680-1630 cm⁻¹. This peak is characteristic of the cyclic amide (lactam) carbonyl group within the quinazolinone ring system. Its precise position can be influenced by the electronic effects of the substituents on the ring.

C=N (Imine): The carbon-nitrogen double bond within the heterocyclic ring is expected to show an absorption band in the 1630-1580 cm⁻¹ range.

C=C (Aromatic): The aromatic carbon-carbon double bond vibrations of the benzene and pyrimidine rings typically appear as multiple bands in the 1600-1450 cm⁻¹ region.

C-N (Amine/Amide): The stretching vibrations for the carbon-nitrogen bonds are generally found in the 1350-1200 cm⁻¹ range.

C-Cl (Chloroalkane): The carbon-chlorine stretching vibration for an aryl chloride is typically observed in the 1100-800 cm⁻¹ region.

C-H (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretching from the N-methyl group would appear just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).

An illustrative data table of these expected IR absorptions is provided below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (N-CH₃) | 2975 - 2850 | Medium |

| C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| C=N Stretch | 1630 - 1580 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium |

| C-N Stretch | 1350 - 1200 | Medium |

| C-Cl Stretch | 1100 - 800 | Strong |

Elemental Analysis and Chromatographic Purity Assessment

Elemental Analysis

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the molecular formula C₉H₇ClN₂O, the theoretical elemental composition can be calculated based on its molecular weight (194.62 g/mol ). The experimental values obtained from elemental analysis of a synthesized sample should closely match these theoretical percentages to confirm the elemental composition and support the structural assignment.

Below is a table summarizing the theoretical elemental composition of the target compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 9 | 108.09 | 55.55 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.63 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.21 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 14.40 |

| Oxygen | O | 16.00 | 1 | 16.00 | 8.22 |

| Total | 194.62 | 100.00 |

Chromatographic Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound by separating it from any starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and assessing the purity of the final product. A sample of this compound would be spotted on a TLC plate (e.g., silica gel) and developed with an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). A pure compound should ideally appear as a single spot. The retention factor (Rƒ) value can be calculated and used for identification under specific conditions.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and sensitive technique for purity assessment. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of acetonitrile (B52724) and water). The compound would be detected by a UV detector, typically at a wavelength where the quinazolinone chromophore absorbs strongly. A pure sample would exhibit a single major peak in the chromatogram. The percentage purity can be calculated by integrating the area of the main peak relative to the total area of all peaks.

A summary of typical chromatographic methods is presented below.

| Technique | Stationary Phase | Mobile Phase Example | Detection Method | Purpose |

| TLC | Silica Gel 60 F₂₅₄ | Ethyl Acetate/Hexane | UV (254 nm) | Reaction monitoring, qualitative purity |

| HPLC | C18 | Acetonitrile/Water | UV Spectroscopy | Quantitative purity assessment |

Through the combined application of these spectroscopic and chromatographic methods, the identity, structure, and purity of synthesized this compound can be unequivocally established.

Biological Activity Investigations and Molecular Mechanisms of 6 Chloro 1 Methylquinazolin 4 1h One Derivatives

Anticancer Research Prospects

Quinazolinone derivatives have demonstrated notable anticancer effects against various malignancies, such as breast, lung, and pancreatic cancers. nih.gov Their therapeutic potential stems from their ability to interact with various molecular targets crucial for cancer cell survival and proliferation. nih.gov

Modulation of Key Molecular Targets

The anticancer activity of quinazolinone derivatives is often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells.

Tyrosine Kinases & EGFR: Certain quinazolin-4(3H)-one derivatives are known to exert potent growth-inhibitory effects on cancer cells by binding to the active site of the Epidermal Growth Factor Receptor (EGFR), a key tyrosine kinase. mdpi.com

VEGFR-2: Novel quinazolin-4(3H)-ones bearing a urea (B33335) functionality have been evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical component in tumor angiogenesis. dovepress.com One particular compound, 5p , showed significant inhibition against the VEGFR-2 enzyme with an IC50 of 0.117 μM. dovepress.com

Topoisomerases: The structural similarity between quinazolinones and fluoroquinolones suggests a potential mechanism of action involving the inhibition of Topoisomerase I (DNA gyrase), an enzyme essential for DNA replication in proliferating cells. nih.gov

Cyclin-Dependent Kinases (CDKs) & Other Kinases: A derivative of quinazolin-4(3H)-one, BIQO-19 , was designed as an inhibitor of Aurora Kinase A (AKA), a cell cycle-regulating kinase that is a potential target in non-small cell lung cancer (NSCLC). mdpi.com This compound effectively suppressed the expression of activated AKA in EGFR-TKI-resistant NSCLC cells. mdpi.com

Poly(ADP-ribose) Polymerase (PARP): Quinazoline-4-one derivatives have been identified as useful inhibitors of PARP-1, an enzyme involved in DNA repair. nih.gov Inhibition of PARP is a targeted strategy to induce cell death, particularly in cancers with specific DNA repair defects. nih.gov

Induction of Cellular Processes

Beyond direct enzyme inhibition, these derivatives can trigger cellular mechanisms that lead to the death of cancer cells and prevent tumor growth.

Apoptosis: Several studies have shown that 6-chloro-quinazolin derivatives can induce apoptosis (programmed cell death) in cancer cells. nih.gov For instance, derivatives 5a and 5f were found to induce apoptosis in MGC-803 and Bcap-37 cancer cell lines. nih.gov At a concentration of 10 μM, they resulted in apoptosis ratios of 31.7% and 21.9% respectively in MGC-803 cells after 24 hours. nih.gov Another quinazoline (B50416) derivative, 04NB-03 , also induces apoptosis in hepatocellular carcinoma cells in a concentration- and time-dependent manner. nih.gov

Cell Cycle Arrest: The quinazoline derivative 04NB-03 has been shown to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma cells. nih.gov Similarly, the derivative BIQO-19 was found to induce G2/M phase arrest in non-small cell lung cancer cells, which subsequently leads to apoptosis. mdpi.com This arrest is a common outcome of inhibiting proteins crucial for cell division, such as Aurora Kinase A. mdpi.com

Angiogenesis Inhibition: By inhibiting targets like VEGFR-2, quinazolinone derivatives can disrupt angiogenesis, the process by which new blood vessels are formed. dovepress.com This is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.

Antimicrobial Studies

The quinazolinone core is a versatile pharmacophore that also exhibits a wide range of antimicrobial activities. nih.gov Derivatives have been synthesized and tested against various pathogenic bacteria and fungi, showing promise for the development of new antimicrobial agents. researchgate.netsphinxsai.com

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Quinazolinone derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov

Gram-Positive Bacteria: Many quinazolinone derivatives show potent activity against Gram-positive strains like Staphylococcus aureus and Streptococcus pneumoniae. nih.goveco-vector.com Some studies report that these compounds are more effective against Gram-positive than Gram-negative bacteria, possibly due to better permeability through the bacterial cell wall. nih.gov One study found that a series of 4(3H)-quinazolinones displayed activity against S. aureus but not against the tested Gram-negative organisms. acs.org Specifically, compound 27 showed potent activity with MIC values of ≤0.5 μg/mL for all tested S. aureus strains, including vancomycin- and linezolid-resistant strains. acs.org

Gram-Negative Bacteria: While generally more active against Gram-positive strains, some derivatives do exhibit activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. nih.govmdpi.com For example, a novel 6,8-dibromo-4(3H)quinazolinone derivative showed potent activity against E. coli and S. typhimurium with MICs of 1.56 μg/mL and 3.125 μg/mL, respectively. nih.gov The conjugation of certain quinazolinone derivatives with silver nanoparticles has been shown to enhance their activity against Gram-negative bacteria like E. coli K1 and P. aeruginosa. nih.gov

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4(3H)-quinazolinone (Compound 27) | S. aureus (various strains) | ≤0.5 | acs.org |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | E. coli | 1.56 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | S. typhimurium | 3.125 | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIa) | L. monocytogenes | 1.56 | nih.gov |

| Quinazolinone-Silver Nanoparticle Conjugate (QNZ 4) | E. coli K1, S. pyogenes | Potent bactericidal activity | nih.gov |

Antifungal Properties and Spectrum

In addition to antibacterial effects, quinazolinone derivatives have been investigated for their antifungal properties. eco-vector.comsphinxsai.com

They have been tested against various pathogenic fungi, including Candida albicans and Aspergillus flavus. nih.gov

One study synthesized a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives and found that compound VIIc exhibited the most potent in vitro antifungal activity, with MICs of 0.78 μg/mL against C. albicans and 0.097 μg/mL against A. flavus. nih.gov

Another study found that newly synthesized pyrazol-quinazolinone compounds showed significant activity against seven different phytopathogenic fungi. mdpi.com The presence and position of substituents like chlorine atoms were found to influence the antifungal effect against specific fungal species. mdpi.com For example, compound 2c showed a 62.42% inhibition rate against Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com

| Compound Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | Candida albicans | 0.78 µg/mL | nih.gov |

| 6,8-dibromo-4(3H)quinazolinone derivative (VIIc) | Aspergillus flavus | 0.097 µg/mL | nih.gov |

| Pyrazol-quinazolinone (Compound 2c) | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |

Plausible Mechanisms of Antimicrobial Action

The antimicrobial action of quinazolinone derivatives is believed to involve multiple mechanisms.

Inhibition of DNA Gyrase: A primary proposed mechanism is the inhibition of DNA gyrase (Topoisomerase I), an enzyme crucial for DNA replication and supercoiling in bacteria. nih.govmdpi.com This mode of action is suggested by the structural similarities between quinazolinones and fluoroquinolone antibiotics. nih.gov

Cell Wall Interaction: It is also proposed that these derivatives may interact with the bacterial cell wall, disrupting its integrity. nih.gov

Enzyme and Protein Binding: Some derivatives with specific functional groups, such as an amide group, may exhibit enhanced binding to the active sites of enzymes involved in DNA replication and protein synthesis, thereby inhibiting these vital cellular processes. eco-vector.com

Anti-inflammatory and Analgesic Investigations

Quinazolinone derivatives have been a significant focus of research for their anti-inflammatory and analgesic properties. Studies have shown that modifications to the quinazolinone core structure can lead to potent compounds. For instance, a series of 2,3,6-trisubstituted quinazolinone derivatives demonstrated variable anti-inflammatory activity, with some compounds showing higher efficacy than the standard drug phenylbutazone. Specifically, derivatives with an o-methoxyphenyl substituent at the C-3 position and a p-dimethylaminophenyl group at C-2 showed significant activity. mdpi.com These more active compounds also exhibited reduced ulcerogenic potential compared to phenylbutazone. mdpi.com

Further research into other substituted quinazolinones revealed that compounds featuring a 4-chlorophenyl group generally exhibit better anti-inflammatory activity than those with an unsubstituted phenyl group. nih.gov In one study, thiazolidinone derivatives of quinazolinone were found to be more active than the corresponding azetidinone derivatives. nih.gov Among the tested compounds, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one showed the highest anti-inflammatory activity with a 32.5% inhibition of edema. nih.gov This same compound also demonstrated the best analgesic effect. nih.gov

The analgesic activity of these derivatives has been evaluated using methods such as the acetic acid-induced writhing test in mice. univ-ovidius.roresearchgate.net In these tests, compounds like 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one showed significant analgesic effects, with up to 83.80% inhibition at a 40 mg/kg dose, outperforming standard drugs like Indomethacin. univ-ovidius.roresearchgate.net The introduction of an amino group at the third position of the quinazolinone ring appeared to enhance analgesic activity. univ-ovidius.ro Structure-activity relationship (SAR) studies suggest that lipophilicity, influenced by substitutions on the phenyl rings, plays a key role in enhancing the analgesic potency of these derivatives. mdpi.com

| Compound | Modification | Anti-inflammatory Activity (% Inhibition) | Analgesic Activity (% Inhibition) | Reference |

|---|---|---|---|---|

| Compound 21 | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 32.5% | 29.6% | nih.gov |

| Compound 9 | Substituted with 2′-(p-chlorobenzylideneamino)phenyl group at position 3 | 20.4% | 19.3% | nih.gov |

| Compound 2 | 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Not Reported | 83.80% (at 40 mg/kg) | univ-ovidius.roresearchgate.net |

| Compound QA-2 | 6,7,8-Trimethoxy-3-(4-chlorophenyl)quinazolin-4(3H)-one | 82.75% (% Reduction in paw oedema volume) | Not Reported | fabad.org.tr |

| Compound QA-6 | 6,7,8-Trimethoxy-3-(4-bromophenyl)quinazolin-4(3H)-one | 81.03% (% Reduction in paw oedema volume) | Not Reported | fabad.org.tr |

Neurological and Central Nervous System (CNS) Activity Research

Derivatives of quinazolinone have been investigated for their interactions with serotonin (5-HT) receptors, which are crucial targets in the central nervous system. The 5-HT3 receptor, a ligand-gated ion channel, is particularly important in mediating nausea and vomiting. nih.gov While direct studies on 6-chloro-1-methylquinazolin-4(1H)-one derivatives are specific, broader research on related heterocyclic systems indicates potential interactions. For instance, new 6-chloro-2,3-dihydro-4(1H)-quinazolinone derivatives have been synthesized and evaluated for antiemetic activities, which are often mediated by 5-HT3 receptor antagonism. nih.gov These compounds were designed to mimic the structure of established benzamide 5-HT3 antagonists. nih.gov The research highlighted that a lipophilic aromatic group at position 1 is important for pharmacological activity, including the inhibition of cisplatin-induced emesis, a process strongly linked to 5-HT3 receptor activation. nih.gov

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the CNS and a key target for drugs treating anxiety, insomnia, and seizures. unifi.it Research into pyrazolo[1,5-a]quinazoline derivatives, which share a core heterocyclic structure, has revealed significant modulatory effects on GABA-A receptors. nih.gov For example, the 8-chloro-3-hydroxymethyl-4-methylpyrazolo[1,5-a]quinazoline-5-one derivative acts as an agonist, enhancing the chloride current through the receptor channel. nih.gov Conversely, replacing the hydroxymethyl group with a methoxymethyl group resulted in a null modulator, indicating the importance of the hydroxyl group for agonistic activity. nih.gov Other derivatives in this class were found to act as antagonists, capable of abolishing the chloride current induced by the full agonist lorazepam. nih.gov These findings demonstrate that the quinazoline scaffold can be modified to produce compounds with a range of effects at the GABA-A receptor, from agonism to antagonism. nih.govmdpi.com

Neurodegenerative disorders like Alzheimer's disease are often characterized by a deficit in the neurotransmitter acetylcholine. nih.govsemanticscholar.org One therapeutic strategy involves inhibiting acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. semanticscholar.org A series of quinazolin-4(3H)-one derivatives have been designed and synthesized as potential multifunctional agents for Alzheimer's disease, demonstrating both cholinesterase inhibition and anti-inflammatory activities. nih.gov One derivative, referred to as MR2938, showed promising AChE inhibitory activity with an IC50 value of 5.04 μM. nih.gov In addition to its effect on AChE, this compound also significantly suppressed the production of nitric oxide and pro-inflammatory cytokines, suggesting a dual mechanism of action that could be beneficial in the complex pathology of neurodegenerative diseases. nih.gov Such multi-target-directed ligands are a promising approach for treating complex diseases like Alzheimer's. researchgate.net

| Compound/Derivative Class | Target | Activity | Key Findings | Reference |

|---|---|---|---|---|

| 6-chloro-2,3-dihydro-4(1H)-quinazolinones | Serotonin Receptors (inferred) | Antiemetic | Inhibited cisplatin-induced emesis, suggesting 5-HT3 interaction. | nih.gov |

| 8-chloro-3-hydroxymethyl-4-methylpyrazolo[1,5-a]quinazoline-5-one | GABA-A Receptor | Agonist | Significantly enhanced chlorine current. | nih.gov |

| MR2938 (B12) | Acetylcholinesterase (AChE) | Inhibitor | IC50 of 5.04 μM; also showed anti-inflammatory effects. | nih.gov |

Other Emerging Biological Activities

The quinazolinone scaffold has also been explored for its potential in combating viral infections. mdpi.com Novel series of 1-substituted phenyl-4(1H)-quinazolinone and 2-methyl-1-substituted phenyl-4(1H)-quinazolinone derivatives have been synthesized and evaluated for their activity against the Hepatitis C virus (HCV). nih.gov The NS5B polymerase, an enzyme essential for HCV replication, was the primary target. nih.gov Biological assays revealed that certain compounds exhibited potent anti-HCV activity, with one derivative showing an EC50 of 0.984 µM against the HCV GT1b genotype and a high selectivity index. nih.gov

Furthermore, other quinazolinone derivatives have been investigated for activity against the Tobacco Mosaic Virus (TMV). mdpi.com A series of 4-thioquinazoline derivatives incorporating a chalcone (B49325) moiety showed that several compounds possessed significant protective activities against TMV in vivo, with efficacy superior to the commercial antiviral agent Ribavirin. mdpi.com Additionally, 2-Methylquinazolin-4(3H)-one was identified as a bioactive component from a traditional Chinese herbal formula and demonstrated significant in vitro antiviral activity against the influenza A virus, with an IC50 of 23.8 μg/mL. mdpi.com This compound was also shown to reduce lung injury and inflammation in influenza-infected mice. mdpi.com

| Compound | Virus Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Compound 11a | Hepatitis C Virus (HCV) GT1b | EC50 | 0.984 µM | nih.gov |

| Compound 11b | Hepatitis C Virus (HCV) GT1b | EC50 | 1.38 µM | nih.gov |

| Compound M2 | Tobacco Mosaic Virus (TMV) | EC50 | 138.1 µg/mL | mdpi.com |

| Compound M6 | Tobacco Mosaic Virus (TMV) | EC50 | 154.8 µg/mL | mdpi.com |

| 2-Methylquinazolin-4(3H)-one | Influenza A Virus | IC50 | 23.8 μg/mL | mdpi.com |

Anticonvulsant Properties

The search for novel anticonvulsant agents with improved efficacy and fewer side effects is a continuous effort in medicinal chemistry. Quinazolin-4(3H)-one derivatives have emerged as a promising class of compounds in this regard. The anticonvulsant potential of these derivatives is often attributed to their structural similarities to known anticonvulsant drugs and their ability to interact with key neurological targets.

Research into the anticonvulsant activity of quinazolinone derivatives has often involved preclinical screening using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. These models help to identify compounds with the ability to prevent seizure spread and elevate the seizure threshold, respectively.

In one study, a series of novel quinazoline-4(3H)-ones were synthesized and evaluated for their anticonvulsant effects after intraperitoneal administration in albino mice. A number of these compounds displayed significant anticonvulsant activity in the scPTZ screen. Notably, compounds 8 , 13 , and 19 from this series demonstrated 100% protection against myoclonic seizures without inducing neurotoxicity. Their potency was found to be 3 to 4.4 times greater than the standard anticonvulsant drug, ethosuximide. proquest.com

Further investigations have explored the structure-activity relationships of these derivatives. It has been observed that the nature and position of substituents on the quinazolinone ring play a crucial role in their anticonvulsant activity. For instance, the presence of electron-withdrawing groups, such as a bromo or chloro group at the para position of an aromatic ring substituent, has been shown to enhance anticonvulsant activity. semanticscholar.org

The mechanism of action for the anticonvulsant effects of some quinazolinone derivatives is thought to involve the enhancement of GABAergic neurotransmission. Methaqualone, a well-known quinazolinone derivative, is suggested to act as a positive allosteric modulator of the GABAA receptor. researchgate.net Molecular modeling studies have indicated that the N1 atom and the carbonyl group of the quinazolin-4-one ring can form hydrogen bonds with amino acid residues within the benzodiazepine binding site of the GABAA receptor. researchgate.net

Table 1: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Derivatives This table is interactive. You can sort and filter the data.

| Compound | Test Model | Protection (%) | Relative Potency (vs. Ethosuximide) |

|---|---|---|---|

| 8 | scPTZ | 100 | 4.3 |

| 13 | scPTZ | 100 | 4.4 |

| 19 | scPTZ | 100 | 3.13 |

Antihypertensive and Diuretic Effects

Quinazolinone derivatives have also been investigated for their potential in managing cardiovascular conditions, specifically hypertension and fluid retention.

Several novel substituted quinazolin-4(3H)-one derivatives have been synthesized and screened for their antihypertensive activity in vivo. In one such study, out of eighteen synthesized compounds, seven demonstrated a notable hypotensive effect, which was accompanied by bradycardia (a slower than normal heart rate). nih.govresearchgate.net These compounds exhibited better activity than the reference drug Prazosin, which functions as an α1-adrenergic blocker. nih.govresearchgate.net The acute toxicity studies of these compounds showed an ALD50 greater than 1000 mg/kg, with some exceeding 1200 mg/kg, indicating a good safety profile in preliminary assessments. nih.govresearchgate.net

The antihypertensive action of many quinazoline derivatives, like Prazosin, is attributed to their ability to block α1-adrenoceptors, leading to vasodilation and a subsequent reduction in blood pressure.

In addition to their antihypertensive properties, certain quinazolinone derivatives have been evaluated for their diuretic potential. A study focused on a new series of quinazolin-4(3H)-one derivatives that incorporated a thiazole or a 1,3,4-thiadiazole moiety. The biological evaluation of these compounds as diuretic agents revealed that one particular derivative, 2-[2-(4-chlorophenyl)vinyl]-7-chloro-3-(2-sulfamoyl-1,3,4-thiadiazol-5-yl)quinazolin-4(3H)-one (7b) , exhibited significant diuretic activity. nih.gov

Another study on N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) substituted benzene (B151609) sulfonamide derivatives also demonstrated diuretic effects. The presence of a sulfonamide group at the 3rd position of the quinazolinone ring was found to be crucial for this activity. Structure-activity relationship (SAR) studies indicated that compounds with electron-withdrawing groups, such as a nitro group, were more active than those with electron-releasing groups like a methyl group. semanticscholar.org Compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide (20) was identified as the most potent in this series, showing a significant increase in cumulative urine output. semanticscholar.org

Table 2: Antihypertensive and Diuretic Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound | Biological Activity | Key Findings |

|---|---|---|

| 2a, 2c, 4a, 4d, 5d, 6a, 6b | Antihypertensive | Showed hypotensive effect and produced bradycardia; better activity than Prazosin. nih.govresearchgate.net |

| 7b | Diuretic | Exhibited significant diuretic activity. nih.gov |

| 20 | Diuretic | Highly substantial cumulative urine output (11.46 ± 0.257); 1.99 diuretic action, 1.25 times more potent than metolazone at a double dose. semanticscholar.org |

Antidiabetic Research

The management of type 2 diabetes mellitus is a critical area of research, and quinazolinone derivatives have shown promise as potential therapeutic agents through various mechanisms.

One of the key strategies in managing postprandial hyperglycemia is the inhibition of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase. A variety of dihydroquinazolin-4(1H)-one derivatives were synthesized and evaluated for their inhibitory potential against these enzymes. Several derivatives exhibited significant to moderate inhibition, with IC50 values against α-amylase ranging from 23.33 ± 0.02 to 88.65 ± 0.23 μM and against α-glucosidase from 25.01 ± 0.12 to 89.99 ± 0.09 μM. These results were comparable to the standard drug acarbose. researchgate.net Kinetic studies revealed a competitive mode of inhibition for α-amylase and a non-competitive mode for α-glucosidase. researchgate.net In another study, two quinazolinone derivatives, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) , were identified as potent non-competitive inhibitors of α-glucosidase with IC50 values of 12.5 ± 0.1 μM and 15.6 ± 0.2 μM, respectively. nih.gov

Another important target in diabetes therapy is the dipeptidyl peptidase-4 (DPP-4) enzyme. Inhibition of DPP-4 prolongs the action of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels. A series of quinazoline clubbed thiazoline derivatives were designed and synthesized as DPP-4 inhibitors. One compound from this series, 4x , exhibited highly promising results with an IC50 of 1.12 nM, showing good inhibition selectivity for DPP-4 over DPP-8/9. researchgate.net

Furthermore, in vivo studies have demonstrated the blood glucose-lowering effects of some 3-methylquinazolin-4(3H)-one derivatives in ob/ob mice. researchgate.net A study on new quinazoline-sulfonylurea hybrids also showed potent in vivo anti-hyperglycemic activities in streptozotocin-induced hyperglycemic rats, with some compounds being more potent than the reference drug glibenclamide. nih.gov

Table 3: Antidiabetic Activity of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target/Mechanism | IC50 Value / In Vivo Effect |

|---|---|---|

| Dihydroquinazolin-4(1H)-one derivatives | α-Amylase Inhibition | 23.33 ± 0.02 - 88.65 ± 0.23 μM |

| Dihydroquinazolin-4(1H)-one derivatives | α-Glucosidase Inhibition | 25.01 ± 0.12 - 89.99 ± 0.09 μM |

| 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) | α-Glucosidase Inhibition | 12.5 ± 0.1 μM |

| 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ) | α-Glucosidase Inhibition | 15.6 ± 0.2 μM |

| Compound 4x (quinazoline clubbed thiazoline) | DPP-4 Inhibition | 1.12 nM |

| 3-methylquinazolin-4(3H)-one derivatives | Blood Glucose Lowering | Significant effect in ob/ob mice after 4, 6, and 8 hours post-dosing. |

| Quinazoline-sulfonylurea hybrids | Anti-hyperglycemic | More potent than glibenclamide in STZ-induced hyperglycemic rats. |

Structure Activity Relationship Sar and Molecular Design Principles for 6 Chloro 1 Methylquinazolin 4 1h One Derivatives

Analysis of Substituent Effects on Biological Efficacy

The biological profile of quinazolinone derivatives is highly dependent on the nature and position of substituents on the core structure. Structure-activity relationship studies have consistently shown that substitutions at positions 2, 3, 6, and 8 are critical for modulating the pharmacological activities of these compounds. nih.govresearchgate.net

Role of Halogenation (e.g., Chlorine at C-6, C-8) in Modulating Activity

Halogenation, particularly at the C-6 and C-8 positions of the quinazolinone ring, plays a significant role in enhancing biological efficacy. The presence of a halogen atom, such as chlorine, can profoundly influence the compound's electronic properties, lipophilicity, and ability to form halogen bonds with biological targets. nih.govchemrxiv.org

Research indicates that the introduction of a chloro group at the C-6 position is a common strategy in the design of quinazoline-based antitumor agents. nih.gov For instance, a series of novel 6-chloro-quinazoline derivatives linked to a 1,5-diaryl-1,4-pentadien-3-one system demonstrated significant antitumor activities against various human cancer cell lines. nih.gov Specifically, compounds 5a and 5f from this series were identified as highly active, inducing apoptosis in MGC-803 and Bcap-37 cancer cells. nih.gov

Furthermore, SAR studies on quinazolinone derivatives have highlighted that the presence of halogens at both the C-6 and C-8 positions can improve antimicrobial activities. nih.gov For example, the substitution of the main aromatic ring of quinazolinone with iodine at positions 6 and 8 was found to significantly enhance antibacterial activity. nih.gov Similarly, in the development of acylhydrazone quinazolines, derivatives featuring dibromo substitutions at the C-6 and C-8 positions showed significant activity against a broad spectrum of bacteria and fungi. nih.gov The versatility of the chloro substituent, in particular, has been exploited in medicinal chemistry due to its ability to mimic various electronic and steric properties, earning it the moniker of a "magic" group in drug discovery. chemrxiv.org

Influence of Methylation at the N-1 Position

The methylation at the N-1 position of the quinazolinone core is a key structural feature of the parent compound, 6-Chloro-1-methylquinazolin-4(1H)-one. This modification fundamentally alters the nature of the nitrogen atom, converting it from a potential hydrogen bond donor to a non-donor. This change can have significant implications for receptor binding and pharmacokinetic properties.

In a study of quinazoline-4-thione derivatives, methylation was shown to occur at different positions (N3, O4, and N1) depending on the alkylating agent and reaction conditions. researchgate.net While this study focused on a thione analogue, it underscores the chemical reactivity of the nitrogen positions in the quinazoline (B50416) system. In the context of benzazepine derivatives, which share some structural similarities, an N-methyl substituent showed higher affinity for the D1 receptor compared to analogues with N-H or N-allyl groups, suggesting that small alkyl groups at this position can be favorable for certain biological targets. mdpi.com The N-1 methylation in this compound fixes the tautomeric form of the molecule, which can lead to a more defined interaction with its biological target.

Impact of Substitutions at C-2, C-3, and C-4 Positions on Pharmacological Profile

Substitutions at the C-2, C-3, and C-4 positions are arguably the most explored modifications for tuning the pharmacological profile of quinazolinone derivatives. nih.govresearchgate.net

C-2 Position: The C-2 position is frequently substituted with various aryl or alkyl groups. The presence of a methyl, amine, or thiol group at this position is often considered essential for antimicrobial activities. nih.gov In one study, a series of 2-substituted quinazolin-4(3H)-ones were synthesized where a substituted phenyl or naphthyl ring was incorporated at position 2. nih.gov This led to the identification of compounds with potent antiproliferative activity against numerous cancer cell lines. nih.govnih.gov Another study on A2A adenosine (B11128) receptor antagonists found that introducing aminoalkyl chains at the C2-position could enhance antagonist activity and improve solubility. mdpi.com

C-3 Position: The C-3 position is critical for introducing diverse functionalities, often connecting different heterocyclic rings or substituted side chains to the quinazolinone core. researchgate.net SAR studies have revealed that attaching a substituted aromatic ring at this position is crucial for antimicrobial efficacy. nih.gov For instance, synthesizing novel 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2yl]-2-styrylquinazoline-4(3H)-ones yielded compounds with significant antimicrobial activity. nih.gov

C-4 Position: The 4-oxo group is a defining feature of the quinazolin-4(1H)-one scaffold. However, this position can be modified, for example, by converting the carbonyl to a chloro group, which then serves as a reactive handle for introducing other substituents via nucleophilic substitution. mdpi.com This strategy has been used to synthesize 4-alkynyl-6,7-dibromoquinazolines from 4-chloroquinazoline (B184009) precursors. mdpi.comresearchgate.net The introduction of substituted amines at the C-4 position has also been shown to be beneficial for antimicrobial activity. nih.gov

The following table summarizes the impact of various substitutions on the biological activity of quinazolinone derivatives.

| Position | Substituent Type | Resulting Biological Activity | Reference Compound Example |

| C-6 | Chlorine | Antitumor | 6-chloro-quinazolin derivative 5a |

| C-6, C-8 | Iodine, Bromine | Enhanced Antimicrobial | 6,8-dibromo-acylhydrazone quinazoline |

| C-2 | Substituted Phenyl | Antiproliferative | Compound 17 with 2-methoxyphenyl group |

| C-3 | Substituted Phenyl-Oxadiazole | Antimicrobial | 2-styryl-3-(1,3,4-oxadiazolyl) quinazolinone |

| C-4 | Decylamine | Antimicrobial | 2,4,6-trisubstituted quinazoline 98 |

Rational Design Strategies for Optimizing Potency and Selectivity

Rational design strategies are pivotal in transforming basic quinazolinone scaffolds into highly potent and selective drug candidates. These strategies often involve computational methods and a deep understanding of the target's three-dimensional structure. nih.govacs.org

A key approach is tailoring the molecule to fit specific pockets within a target enzyme, such as a kinase. For example, a new class of quinazolinone N-acetohydrazides was designed as type II multi-kinase inhibitors. nih.gov The design rationale involved positioning the quinazolinone moiety to occupy the front pocket of the kinase binding site, while a phenyl group at C-2 acted as a spacer. An N-acetohydrazide linker was then functionalized to create key interactions with the gatekeeper area, and various aryl derivatives were attached to occupy a hydrophobic back pocket, leading to potent multi-kinase inhibitory activity. nih.gov

Structure-based design has also been employed to develop novel 15-PGDH inhibitors, where solving the cocrystal structure of the target enzyme with small molecule inhibitors enabled an efficient investigation of the key functionalities required for potency. acs.org This knowledge allows for the targeted modification of the lead compound to improve interactions with the active site, thereby enhancing potency and selectivity. Similarly, modifying the "cap group" of certain inhibitors is a promising strategy to improve poor pharmacokinetic profiles while maintaining or improving binding affinity and selectivity. acs.org

Molecular Hybridization with Complementary Pharmacophores

Molecular hybridization is a powerful drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. rsc.orgnih.govmdpi.com This can result in hybrid compounds with synergistic or entirely new biological activities, potentially overcoming drug resistance by interacting with multiple targets. nih.goveurekaselect.com

The quinazolinone scaffold is an excellent platform for molecular hybridization. rsc.orgnih.gov

Quinazolinone-Phenol Hybrids: By connecting the quinazolinone core with phenol (B47542) scaffolds, researchers have developed hybrid molecules with potent antioxidant potential. nih.gov

Quinazolinone-Triazole Hybrids: The addition of a 1,2,3-triazole fragment to quinazolinone derivatives was found to enhance anti-tuberculosis activity, with additional aromatic groups increasing binding interactions. nih.gov

Quinazolinone-Chalcone Hybrids: The combination of quinazolinone and chalcone (B49325) pharmacophores has yielded hybrid molecules with a wide range of biological activities, including anticancer, anti-Alzheimer, and antimicrobial effects. eurekaselect.comingentaconnect.com

Quinazolinone-Pyrrolodihydropyrrolone Hybrids: In a rational design approach, quinazolinone-based PIM inhibitors were hybridized with HDAC inhibitor pharmacophores to create dual-target inhibitors for the treatment of acute myeloid leukemia. nih.govresearchgate.net

This strategy of creating hybrid analogues leverages the established biological activities of different scaffolds to produce multifunctional molecules with improved potency and a broader spectrum of action. nih.gov

Computational and Theoretical Chemistry Approaches in 6 Chloro 1 Methylquinazolin 4 1h One Research

Molecular Docking Studies for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Chloro-1-methylquinazolin-4(1H)-one and its derivatives, docking studies are instrumental in predicting their interaction with various biological targets.

Research on quinazolinone derivatives has utilized molecular docking to explore their binding modes with a range of protein targets. For instance, docking studies on substituted quinazolinones have been performed to predict their binding affinity and interactions with the active sites of enzymes like Janus kinase 2 (JAK2), protein kinase B (AKT1), and poly (ADP-ribose) polymerase-1 (PARP-1) nih.govnih.govbenthamdirect.com. These studies often reveal key hydrogen bonding and hydrophobic interactions that are crucial for the ligand's inhibitory activity.

In a typical docking study involving a quinazolinone derivative, the quinazoline (B50416) core is often observed to occupy a hydrophobic pocket within the receptor's active site nih.gov. The chloro-substituent at the 6-position can significantly influence the electronic properties of the ring system and may engage in specific halogen bonding or other non-covalent interactions with the protein residues, thereby affecting the binding affinity and selectivity. For example, in the design of quorum sensing inhibitors, a 6-chloro-substituted quinazolinone demonstrated notable activity, with molecular docking studies suggesting that the quinazolinone core engages in aromatic stacking interactions with key leucine (B10760876) and isoleucine residues of the PqsR receptor mdpi.com.

The interactions predicted by molecular docking are crucial for understanding the structure-activity relationships (SAR) of these compounds. For example, docking of 6-chloro-4-aminoquinazoline-2-carboxamide derivatives into the ATP-binding pocket of p21-activated kinase 4 (PAK4) guided the synthesis of potent and selective inhibitors nih.gov. The docking poses revealed key hydrogen bonds and hydrophobic interactions, providing a rational basis for the observed biological activity nih.gov. While specific docking studies on this compound are not extensively reported, the wealth of data on analogous structures provides a strong foundation for predicting its potential biological targets and binding interactions.

Table 1: Examples of Molecular Docking Studies on Chloro-Substituted Quinazolinone Analogues

| Target Protein | Quinazolinone Analogue | Key Predicted Interactions | Reference |

| p21-activated kinase 4 (PAK4) | 6-Chloro-4-aminoquinazoline-2-carboxamide | Hydrogen bonding, hydrophobic interactions | nih.gov |

| PqsR | 6-Chloro-substituted quinazolinone | Aromatic stacking with LEU208 and ILE236, H-bond with THR265 | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For quinazolinone derivatives, QSAR studies have been instrumental in predicting their biological activities and in the design of new, more potent analogues.

Several QSAR studies have been conducted on various series of quinazolinone analogues to understand the structural requirements for their biological activities, such as anticancer and anti-inflammatory effects researchgate.netnih.govnih.govrsc.orgnih.gov. These models typically use a range of molecular descriptors, including electronic, steric, and lipophilic parameters, to correlate with the observed activity.

For example, a 3D-QSAR study on quinazolinone derivatives as epidermal growth factor receptor (EGFR) inhibitors revealed the importance of steric and electrostatic fields for their activity nih.gov. The contour maps generated from such studies provide a visual representation of the regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity, thus guiding the design of new compounds with enhanced potency nih.gov.

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound and its analogues, DFT calculations provide valuable information about the molecule's geometry, electronic properties, and chemical reactivity.

DFT studies on quinazolinone derivatives have been employed to calculate various molecular properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, molecular electrostatic potential (MEP), and Mulliken charge distributions semanticscholar.orgnih.govdergipark.org.trtandfonline.comnih.gov. These parameters are crucial for understanding the molecule's stability, reactivity, and potential interaction sites.

For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests that the molecule is more reactive. DFT calculations on 6-chloroquinoline, a related heterocyclic system, have shown that the chlorine substitution significantly alters the reactive nature of the quinoline (B57606) moiety dergipark.org.trresearchgate.netbohrium.com. Similarly, for this compound, the chloro group is expected to influence the electron distribution across the quinazolinone ring system, affecting its reactivity and interaction with biological macromolecules.

DFT calculations can also be used to predict the regioselectivity of chemical reactions. For example, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, DFT calculations revealed that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack, which aligns with experimental observations nih.gov. Such insights are invaluable for optimizing synthetic routes for derivatives of this compound.

Table 2: Key Parameters from DFT Studies of Quinazolinone Analogues

| Parameter | Significance |

| HOMO Energy | Indicates the electron-donating ability of a molecule. |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for potential interactions. |

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This is often followed by the design of a virtual library of novel analogues for further investigation.

The quinazolinone scaffold is a common feature in many virtual screening libraries due to its proven pharmacological importance. Virtual screening has been successfully applied to identify novel quinazolinone-based inhibitors for various targets. For example, virtual screening of chemical libraries led to the identification of (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine as a novel JAK2 inhibitor nih.gov.

Building upon a core scaffold like this compound, virtual libraries of analogues can be designed by systematically modifying different positions of the molecule with various substituents. These virtual libraries can then be screened in silico against a panel of biological targets to prioritize compounds for synthesis and biological testing. A study on 6-methylquinazolin-4(3H)-one derivatives involved the creation of a virtual library of approximately 175,000 compounds, which were then subjected to molecular docking against the bromodomain-containing protein 9 (BRD9) to identify potential binders cnr.it.

This approach significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. For this compound, this methodology could be employed to design and screen virtual libraries of novel analogues with potentially improved activity, selectivity, and pharmacokinetic properties.

Future Research Trajectories and Academic Significance of 6 Chloro 1 Methylquinazolin 4 1h One

Advancements in Sustainable and Efficient Synthetic Methodologies

The synthesis of quinazolinone derivatives is continuously evolving, with a significant push towards greener and more efficient chemical processes. Future research will likely focus on optimizing synthetic routes to 6-Chloro-1-methylquinazolin-4(1H)-one and its analogues, emphasizing sustainability and cost-effectiveness.

Key areas of advancement include:

Microwave-Assisted Synthesis: This technique has emerged as a powerful tool, offering rapid reaction times and often improved yields compared to conventional heating methods. Its application minimizes the use of solvents and energy, aligning with the principles of green chemistry.

Ultrasound-Promoted Reactions: Sonochemistry provides another avenue for efficient synthesis, enhancing reaction rates and yields through acoustic cavitation.

One-Pot Syntheses: Developing tandem or domino reactions where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency, reduce waste, and simplify procedures.

Green Oxidants and Catalysts: Research is moving towards the use of environmentally benign reagents. For instance, methods utilizing hydrogen peroxide (H₂O₂) as a green oxidant and dimethyl sulfoxide (B87167) (DMSO) as a carbon source are being developed for quinazolinone synthesis. Similarly, the exploration of metal-free and catalyst-free conditions, such as oxidative olefin bond cleavage, represents a significant step towards sustainable production.

These methodologies are not only academically interesting but are also crucial for the scalable and environmentally responsible production of quinazolinone-based compounds for various applications.

Identification of Novel Biological Targets and Mechanistic Insights

While quinazolinones are known for their broad spectrum of biological activities, a primary future objective is to identify novel and specific molecular targets for derivatives of this compound. This involves moving beyond traditional screening to a more target-based approach, elucidated by a deeper understanding of the compound's mechanism of action.

Recent research has identified several promising targets for quinazolinone derivatives, suggesting potential therapeutic applications for compounds derived from the this compound core.

| Biological Target | Potential Therapeutic Application | Mechanism of Action | Reference |

|---|---|---|---|

| COX-2 and LDHA | Anti-cancer (e.g., Colorectal) | Inhibition of cyclooxygenase-2 and lactate (B86563) dehydrogenase A, affecting inflammation and cancer metabolism. | |